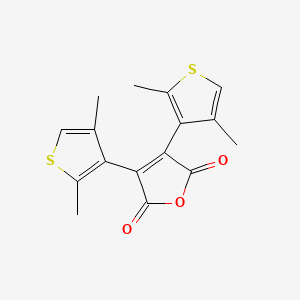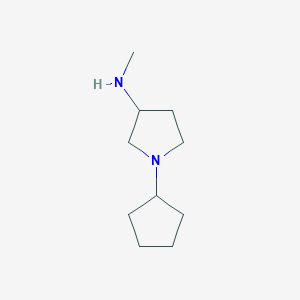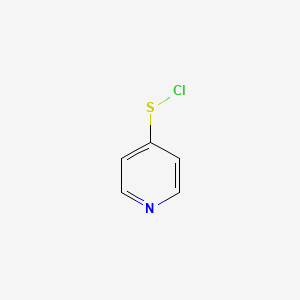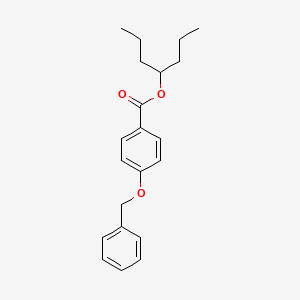
heptan-4-yl 4-phenylmethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptan-4-yl 4-phenylmethoxybenzoate is an organic compound with the molecular formula C20H26O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptan-4-yl group and the hydrogen atom of the phenyl ring is replaced by a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptan-4-yl 4-phenylmethoxybenzoate typically involves the esterification of 4-phenylmethoxybenzoic acid with heptan-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Heptan-4-yl 4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-phenylmethoxybenzoic acid and heptanoic acid.
Reduction: 4-phenylmethoxybenzyl alcohol and heptanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Heptan-4-yl 4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Mécanisme D'action
The mechanism of action of heptan-4-yl 4-phenylmethoxybenzoate is primarily based on its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The phenylmethoxy group may also contribute to the compound’s overall activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Heptan-4-yl 4-phenylmethoxybenzoate can be compared with other similar compounds such as:
Methyl 4-phenylmethoxybenzoate: Similar structure but with a methyl group instead of a heptan-4-yl group. It has different physical and chemical properties due to the shorter alkyl chain.
Ethyl 4-phenylmethoxybenzoate: Another similar compound with an ethyl group. It also exhibits different reactivity and applications.
Butyl 4-phenylmethoxybenzoate: Contains a butyl group, leading to variations in its solubility and biological activity.
Propriétés
Numéro CAS |
484691-93-2 |
|---|---|
Formule moléculaire |
C21H26O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
heptan-4-yl 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-3-8-20(9-4-2)24-21(22)18-12-14-19(15-13-18)23-16-17-10-6-5-7-11-17/h5-7,10-15,20H,3-4,8-9,16H2,1-2H3 |
Clé InChI |
CALOENXBVXDTQR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



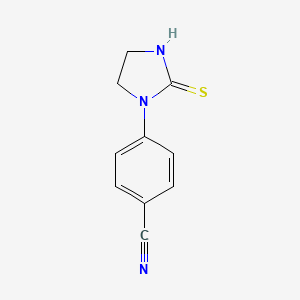
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)


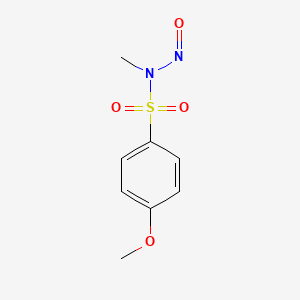
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
